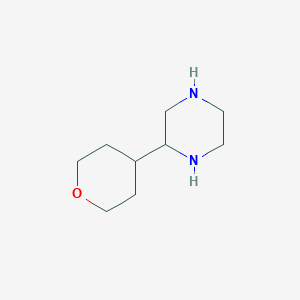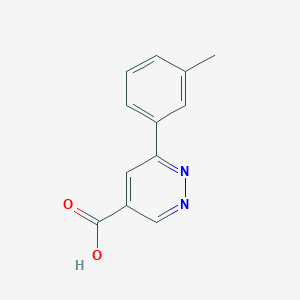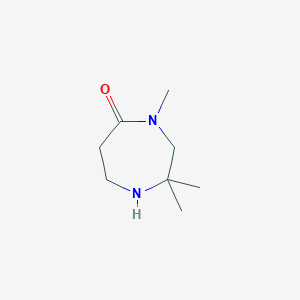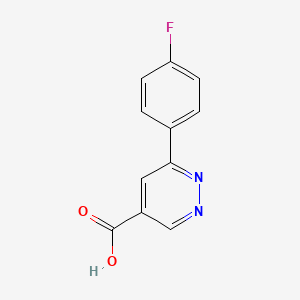
Azetidin-3-yl(3,3-difluoropiperidin-1-yl)methanone
Vue d'ensemble
Description
Azetidin-3-yl(3,3-difluoropiperidin-1-yl)methanone is a chemical compound with the molecular formula C9H14F2N2O. It’s available for purchase from various chemical suppliers .
Physical And Chemical Properties Analysis
Azetidin-3-yl(3,3-difluoropiperidin-1-yl)methanone has a predicted boiling point of 323.0±42.0 °C and a predicted density of 1.25±0.1 g/cm3 .Applications De Recherche Scientifique
Catalytic Asymmetric Addition
Research has demonstrated the utility of enantiopure azetidine derivatives, such as N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, in catalytic asymmetric addition reactions. These compounds have shown to achieve high enantioselectivities in the ethylation, methylation, arylation, and alkynylation of aldehydes, underscoring their potential as chiral ligands in asymmetric synthesis (Mincan Wang et al., 2008).
Enantiodiscrimination
Aziridin-2-yl methanols have been used effectively as 1H NMR sensors for the enantiodiscrimination of α-racemic carboxylic acids with tertiary or quaternary stereogenic centers. These findings highlight the application of azetidine derivatives in the field of chiral analysis and stereochemical research (Martyna Malinowska et al., 2020).
Antileishmanial Agents
A series of azetidin-2-ones, derived from N-(1-methyl-1H-indol-3-yl)methyleneamines, have been synthesized and screened for antileishmanial activity. This research demonstrates the potential of azetidine derivatives in the development of new treatments for leishmaniasis (G. S. Singh et al., 2012).
Antibacterial and Anti-convulsant Agents
Novel azetidinone derivatives have been synthesized and evaluated for their antibacterial and anticonvulsant activities. This indicates the potential therapeutic applications of azetidine derivatives in addressing bacterial infections and seizures (A. Rajasekaran & S. Murugesan, 2006).
Antimicrobial Screening
Azetidinone derivatives derived from pyrazin dicarboxylic acid have shown significant antimicrobial activity, demonstrating their potential use in developing new antimicrobial agents (A. Ayyash & H. Q. A. Habeeb, 2019).
Propriétés
IUPAC Name |
azetidin-3-yl-(3,3-difluoropiperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2N2O/c10-9(11)2-1-3-13(6-9)8(14)7-4-12-5-7/h7,12H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNZWEAYBAMQLAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CNC2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-3-yl(3,3-difluoropiperidin-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[(2,3-dihydro-1H-inden-2-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475572.png)



![{2-[2-(4-Morpholinyl)ethoxy]-3-pyridinyl}methanamine](/img/structure/B1475578.png)








